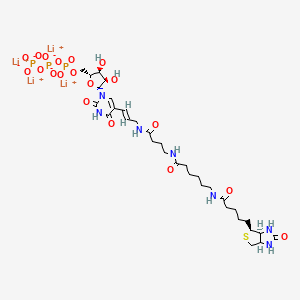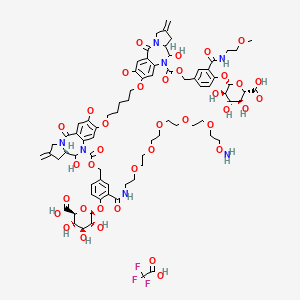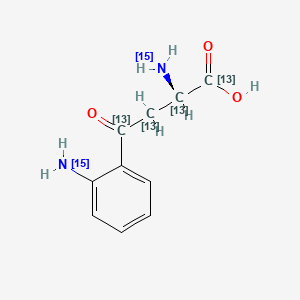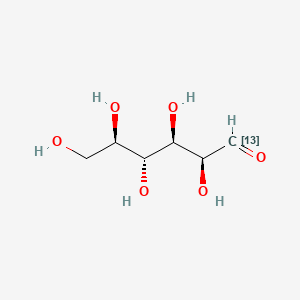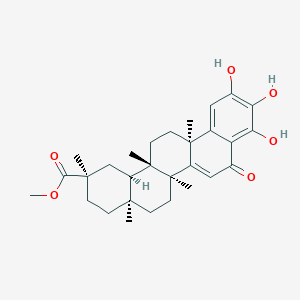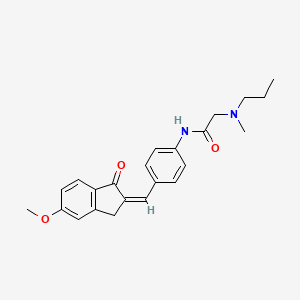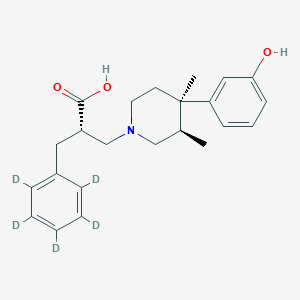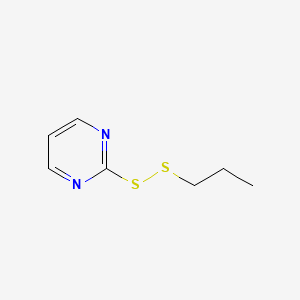
Antifungal agent 37
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
抗真菌剂 37 是抗真菌治疗领域中一种很有前途的化合物。它对多种真菌病原体(包括对传统抗真菌药物具有抗药性的病原体)显示出显著的疗效。这种化合物尤其以其广谱活性以及对抗耐药菌株的潜力而著称。
准备方法
合成路线和反应条件: 抗真菌剂 37 的合成涉及一个多步骤过程。第一步通常包括通过一系列缩合反应形成核心结构。随后的步骤涉及引入增强抗真菌活性的官能团。这些反应中常用的试剂包括有机溶剂、催化剂和针对实现所需化学转化而定制的特定反应物。
工业生产方法: 抗真菌剂 37 的工业生产遵循类似的合成路线,但规模更大。该过程针对效率和成本效益进行了优化,通常涉及连续流动反应器和自动化系统,以确保一致的质量和产率。仔细控制反应条件,以最大限度地提高生产率,同时最大限度地减少杂质。
化学反应分析
反应类型: 抗真菌剂 37 会发生各种化学反应,包括:
氧化: 这种反应涉及添加氧或去除氢,通常由氧化剂促进。
还原: 该化合物可以通过添加氢或去除氧来还原,通常使用还原剂。
取代: 抗真菌剂 37 中的官能团可以通过亲核或亲电取代反应被其他基团取代。
常用试剂和条件:
氧化剂: 过氧化氢,高锰酸钾。
还原剂: 硼氢化钠,氢化铝锂。
取代试剂: 卤化物,烷基化试剂。
形成的主要产物: 从这些反应中形成的主要产物取决于所用特定条件和试剂。例如,氧化可能会产生羟基化衍生物,而还原可能会产生脱氧化合物。取代反应通常会导致具有改变的官能团的修饰类似物。
科学研究应用
抗真菌剂 37 在科学研究中具有广泛的应用:
化学: 用作模型化合物来研究抗真菌机制并开发具有增强活性的新衍生物。
生物学: 研究其对真菌细胞生物学的影响,包括细胞壁完整性和膜通透性。
医学: 探索其作为真菌感染(尤其是由耐药菌株引起的感染)的潜在治疗方法。
工业: 用于开发抗真菌涂层和材料,以防止真菌在各种环境中生长。
作用机制
抗真菌剂 37 的作用机制涉及多个途径:
细胞壁破坏: 该化合物干扰真菌细胞壁关键成分的合成,导致结构不稳定和细胞裂解。
膜通透性增加: 它增加了真菌细胞膜的通透性,导致必需细胞内容物泄漏。
氧化应激诱导: 抗真菌剂 37 诱导真菌细胞内的氧化应激,导致活性氧物质积累,随后导致细胞死亡。
类似化合物:
唑类: 抑制麦角甾醇的合成,麦角甾醇是真菌细胞膜的关键成分。
多烯类: 与麦角甾醇结合,破坏细胞膜。
棘白菌素类: 抑制 β-(1,3)-D-葡聚糖的合成,影响细胞壁完整性。
抗真菌剂 37 的独特性: 抗真菌剂 37 由于其广谱活性以及对耐药菌株的有效性而脱颖而出。与其他一些抗真菌剂不同,它靶向真菌细胞内的多个途径,降低了耐药性发展的可能性。
相似化合物的比较
Azoles: Inhibit ergosterol synthesis, a key component of the fungal cell membrane.
Polyenes: Bind to ergosterol, disrupting the cell membrane.
Echinocandins: Inhibit β-(1,3)-D-glucan synthesis, affecting cell wall integrity.
Uniqueness of Antifungal Agent 37: this compound stands out due to its broad-spectrum activity and effectiveness against drug-resistant strains. Unlike some other antifungal agents, it targets multiple pathways within the fungal cell, reducing the likelihood of resistance development.
属性
分子式 |
C7H10N2S2 |
|---|---|
分子量 |
186.3 g/mol |
IUPAC 名称 |
2-(propyldisulfanyl)pyrimidine |
InChI |
InChI=1S/C7H10N2S2/c1-2-6-10-11-7-8-4-3-5-9-7/h3-5H,2,6H2,1H3 |
InChI 键 |
AKRNPRSONYURMZ-UHFFFAOYSA-N |
规范 SMILES |
CCCSSC1=NC=CC=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12403830.png)
![(2S,4R)-1-[(2R)-2-[3-[4-[[4-[3-[4-[3-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]methyl]piperidin-1-yl]-1,2-oxazol-5-yl]-3-methylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12403837.png)
![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12403843.png)

